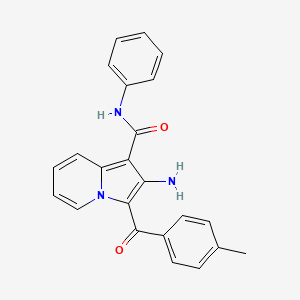

2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide

Description

This indolizine-derived carboxamide features a 2-amino group, a 4-methylbenzoyl substituent at position 3, and an N-phenyl carboxamide moiety. Its molecular framework is associated with bioactive properties, particularly in medicinal chemistry, where indolizine derivatives are explored for kinase inhibition and antimicrobial activity . The 4-methylbenzoyl group is critical for optimizing interactions with hydrophobic binding pockets in target proteins, as evidenced by structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-15-10-12-16(13-11-15)22(27)21-20(24)19(18-9-5-6-14-26(18)21)23(28)25-17-7-3-2-4-8-17/h2-14H,24H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGQGEABGDZOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 332.4 g/mol. Its structure includes an indolizine core, an amino group, a benzoyl moiety, and a carboxamide functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide |

Synthesis

The synthesis of 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of Indolizine Core : Cyclization reactions involving suitable precursors.

- Introduction of Benzoyl Group : Friedel-Crafts acylation using 4-methylbenzoyl chloride.

- Formation of Carboxamide : Amide bond formation with appropriate amines.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammation or cancer pathways, thereby exerting anti-inflammatory or anti-cancer effects.

- Receptor Modulation : The compound can bind to specific receptors, modulating their activity and influencing cellular processes.

Biological Activities

Research indicates that derivatives of indolizine compounds exhibit a range of biological activities:

- Anti-inflammatory Activity : Several studies have reported that indolizine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Antioxidant Activity : These compounds have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

Case Studies

-

Anti-inflammatory Studies :

- A study evaluated the anti-inflammatory effects of various indolizine derivatives, including 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide. Results indicated a significant reduction in inflammatory markers in vitro compared to control groups.

-

Antioxidant Studies :

- Research on the antioxidant capacity revealed that this compound exhibited effective hydroxyl radical scavenging activity, with IC50 values comparable to standard antioxidants like vitamin C.

-

Molecular Docking Studies :

- Molecular docking simulations have been performed to predict binding affinities between the compound and key enzymes involved in disease pathways. The results suggested strong interactions with active sites, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Key analogs differ in substituents at the benzoyl (position 3) and phenyl carboxamide (position 1) groups. Below is a comparative analysis:

Table 1: Bioactivity and Structural Data of Selected Indolizine Derivatives

Note: Molecular weight of the target compound is inferred based on its structure.

Key Findings:

4-Methylbenzoyl vs. 4-Methoxybenzoyl :

- The target compound’s 4-methylbenzoyl group confers superior bioactivity (IC50 = 6–8 μM) compared to analogs with 4-methoxybenzoyl (IC50 > 8 μM). The methyl group enhances hydrophobic interactions without steric hindrance, whereas the methoxy group’s bulkier size and electron-donating properties reduce binding efficiency .

- AutoDock Vina simulations corroborate this: the target compound exhibits stronger binding affinity (-9.2 kcal/mol) to kinase targets than the methoxy analog (-7.8 kcal/mol) .

Phenyl vs. Chlorophenyl Carboxamide: The N-phenyl group in the target compound balances solubility and target engagement.

Structural Insights from Molecular Docking

Using AutoDock Vina , the target compound’s 4-methylbenzoyl group forms van der Waals contacts with conserved residues in kinase ATP-binding pockets. The methoxy analog, however, experiences repulsive forces due to its oxygen atom’s lone pairs, destabilizing ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.